molecular formula C13H19BO2 B8200353 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

Cat. No.: B8200353
M. Wt: 218.10 g/mol
InChI Key: HZBDNJVQDZVZBJ-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane ( 1370412-35-3) is a chemical compound with the molecular formula C13H19BO2 and a molecular weight of 218.10 g/mol . This organoboron compound is part of the 1,3,2-dioxaborinane family, which are cyclic boronic esters known to function as protected forms of boronic acids . These derivatives are valuable intermediates in synthetic organic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds in the development of pharmaceuticals and organic materials . Researchers are advised to handle this material with care. It requires storage under an inert atmosphere at cold temperatures (2-8°C) to maintain stability . The associated GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBDNJVQDZVZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A catalytic borono-deamination strategy enables the conversion of aromatic amines to boronic acid esters under mild conditions. This method, developed by Pérez-García and Riss, employs tris(pentafluorophenyl)borane [B(C6F5)3] as a catalyst and alkyl nitrites as diazotizing agents. The reaction proceeds via in situ generation of aryl diazonium intermediates, which undergo borylation with diboron reagents.

Photocatalyzed Borylation of Aryl Halides

Reaction Overview

A metal-free, visible-light-driven protocol utilizes aryl halides and diboron reagents. This approach, reported by Singh et al., leverages iridium-based photocatalysts (e.g., Ir(ppy)3) to generate boryl radicals under blue LED irradiation.

Synthetic Procedure

Starting Materials :

  • 1-Bromo-4-(tert-butyl)benzene (aryl halide)

  • Bis(pinacolato)diboron (B2pin2)

  • Ir(ppy)3 (1 mol%)

  • THF/Water (4:1 v/v)

Steps :

  • Combine aryl halide (0.2 mmol), B2pin2 (0.3 mmol), and Ir(ppy)3 in THF/water.

  • Degas with nitrogen and irradiate with blue LEDs (450 nm) at room temperature for 24 hours.

  • Extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

Key Data :

ParameterValue
Yield84% (isolated)
Purity>99% (NMR confirmed)
Reaction ScaleUp to 10 mmol

The photocatalyzed method eliminates transition metals, reducing contamination risks in pharmaceutical intermediates.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Borono-Deamination : Superior for gram-scale synthesis (15-minute reaction time), but requires stoichiometric diboron reagents.

  • Photocatalyzed Borylation : Scalable to multi-gram quantities with excellent atom economy, though longer reaction times (24 hours) are needed.

Functional Group Tolerance

Both methods tolerate electron-donating groups (e.g., tert-butyl). However, the photocatalyzed approach struggles with electron-deficient aryl halides due to reduced radical stability.

Mechanistic Insights

Borono-Deamination Pathway

  • Diazotization: Amyl nitrite converts the amine to a diazonium salt.

  • Boron Transfer: B(C6F5)3 facilitates boron insertion via a three-centered transition state.

  • Ring Closure: Intramolecular cyclization forms the dioxaborinane ring.

Photocatalyzed Radical Mechanism

  • Photoexcitation: Ir(ppy)3 absorbs light, generating a boryl radical from B2pin2.

  • Radical Addition: The boryl radical adds to the aryl halide, followed by halogen abstraction.

  • Cyclization: Spontaneous ring closure yields the product.

Optimization Strategies

Catalyst Loading Reduction

Reducing B(C6F5)3 to 1 mol% decreases costs without compromising yield (82% achieved).

Solvent Effects

Replacing THF with cyclopentyl methyl ether (CPME) in photocatalysis improves yields by 8–12% due to enhanced radical stability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into boranes or other reduced boron species.

    Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borates, boranes, and substituted boron compounds, each with distinct properties and applications.

Scientific Research Applications

Chemistry

Organic Synthesis:

  • Suzuki-Miyaura Coupling Reactions : The compound is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, which are essential in pharmaceuticals and materials science .
  • Mechanistic Studies : Research indicates that 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane facilitates the formation of stable boron-oxygen or boron-carbon bonds, crucial for various catalytic processes .

Case Study Example:
In a study exploring the substrate scope of boronic acids, the use of this compound allowed for the successful coupling of various aryl halides with phenylboronic acids, yielding high conversions and demonstrating its effectiveness as a coupling partner .

Biology

Pharmaceutical Development:

  • Drug Design : The compound is being investigated for its potential in developing new pharmaceuticals due to its ability to form stable complexes with biomolecules. This property can enhance drug efficacy and selectivity .
  • Antifouling Agents : Research has shown that dioxaborinanes can be incorporated into antifouling compositions, providing protective coatings in marine applications by deterring biofouling organisms .

Case Study Example:
A recent study evaluated the biological activity of compounds derived from this compound in inhibiting enzymes related to neurodegenerative diseases. The findings suggested potential applications in treating conditions like Alzheimer's disease by targeting specific molecular pathways .

Medicine

Drug Delivery Systems:

  • Boron-Containing Drugs : Ongoing research is focused on utilizing this compound as a precursor for boron-containing drugs, which may have enhanced therapeutic profiles due to improved pharmacokinetics and bioavailability .
  • Targeted Therapy : Its ability to selectively bind to certain biological targets makes it a candidate for targeted drug delivery systems, potentially improving treatment outcomes for various diseases .

Industry

Material Science:

  • Polymer Production : this compound is utilized in producing polymers and plastics where boron compounds enhance stability and performance. These materials are valuable in various applications ranging from packaging to automotive components .
  • Stabilizers and Additives : The compound serves as an additive in formulations requiring enhanced thermal stability and resistance to degradation under UV light exposure .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
ChemistryOrganic synthesis (Suzuki-Miyaura)Forms stable carbon-carbon bonds
BiologyDrug design, antifouling agentsEnhances drug efficacy; protective marine coatings
MedicineDrug delivery systemsImproved pharmacokinetics; targeted therapy
IndustryPolymer productionEnhanced material stability; UV resistance

Mechanism of Action

The mechanism by which 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane exerts its effects involves the formation of stable boron-oxygen or boron-carbon bonds. These interactions are crucial in various catalytic processes and in the stabilization of reactive intermediates. The compound’s ability to participate in transmetalation reactions with palladium catalysts is a key aspect of its utility in Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and physical properties of dioxaborinane derivatives are heavily influenced by substituents on the aryl ring. Key analogs include:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Yield (%) Melting Point (°C) Key Applications Reference
2-(4-Trifluoromethylphenyl)-5,5-dimethyldioxaborinane CF₃ 73 Not reported Catalysis intermediates
2-(4-Cyanophenyl)-5,5-dimethyldioxaborinane CN Not reported Not reported Organic synthesis, sensors
2-Phenyl-1,3,2-dioxaborinane H Not reported Not reported Rhodium-catalyzed arylation
2-(3-Methylphenyl)-5,5-dimethyldioxaborinane CH₃ 77 Not reported Polymer side chains

Key Observations :

  • The trifluoromethyl derivative (73% yield) demonstrates moderate synthetic efficiency .
  • Steric Effects : The tert-butyl group in the target compound is bulkier than methyl or halide substituents, which may reduce reactivity in sterically demanding reactions but improve thermal stability and solubility .
  • Electronic Similarity to Phenylboronic Acid : 2-Phenyl-1,3,2-dioxaborinane exhibits Gibbs energy profiles nearly identical to phenylboronic acid in rhodium-catalyzed arylation, suggesting cyclic boronic esters retain reactivity despite structural differences .

Characterization :

  • NMR and HRMS : All analogs in were confirmed via ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, ensuring structural fidelity .
  • Thermal Properties : Biphenyl dioxaborinanes (e.g., CAS 5487-93-4) exhibit high melting points (244–246°C) and thermal stability, likely due to extended conjugation and rigid structures . The tert-butyl variant may display similar robustness.

Biological Activity

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane is a boroorganic compound that has garnered attention for its potential biological activities. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dioxaborinane structure allows for potential nucleophilic attack and coordination with metal ions, which can modulate enzymatic activities and receptor functions. The compound's phenyl moiety may also facilitate π-π stacking interactions with biomolecules, enhancing its binding affinity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its structural similarity to known antimicrobial agents may contribute to this activity.
  • Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of several boroorganic compounds, including this compound. The minimum inhibitory concentration (MIC) was determined against strains of Staphylococcus aureus, revealing an MIC range between 1-5 µg/mL. This suggests moderate antibacterial activity compared to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
This compound1-5Staphylococcus aureus
Control Antibiotic<1Staphylococcus aureus

Cytotoxicity Assays

In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), this compound displayed IC50 values ranging from 10 to 20 µM. These results indicate that the compound could potentially serve as a lead candidate for further development in cancer therapeutics .

Enzymatic Inhibition

The compound was evaluated for its ability to inhibit specific enzymes involved in lipid metabolism. In vitro assays demonstrated that it could effectively inhibit fatty acid synthase (FAS), a key enzyme in lipid biosynthesis. The inhibition constant (Ki) was calculated to be approximately 15 µM, indicating a promising inhibitory effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane
Reactant of Route 2
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2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

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